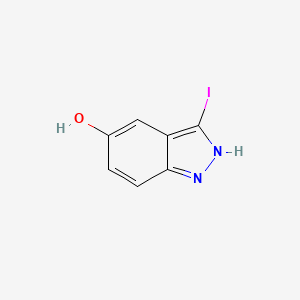

3-Iodo-1H-indazol-5-ol

説明

BenchChem offers high-quality 3-Iodo-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-iodo-2H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYKAQOZDUWBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646306 | |

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-38-0 | |

| Record name | 3-Iodo-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Iodo-1H-indazol-5-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-1H-indazol-5-ol, a heterocyclic building block with significant potential in medicinal chemistry. Drawing upon established principles and data from structurally related analogs, this document will delve into its chemical properties, plausible synthetic routes, reactivity, and prospective applications in the development of novel therapeutics.

Introduction: The Indazole Scaffold and the Significance of 3-Iodo-1H-indazol-5-ol

The indazole core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole ring system is a key strategy in the design of new therapeutic agents. 3-Iodo-1H-indazol-5-ol, in particular, presents a unique combination of reactive sites: a hydroxyl group at the 5-position, which can act as a hydrogen bond donor or be further functionalized, and a highly reactive iodine atom at the 3-position. This iodine serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

Physicochemical Properties and Tautomerism

While specific experimental data for 3-Iodo-1H-indazol-5-ol is not extensively reported in publicly available literature, its properties can be inferred from its constituent parts and related molecules.

Tautomerism: It is crucial to recognize that 3-Iodo-1H-indazol-5-ol can exist in tautomeric forms, most notably as 5-Iodo-1H-indazol-3(2H)-one. The equilibrium between these forms can be influenced by the solvent, pH, and solid-state packing. For the purpose of this guide, "3-Iodo-1H-indazol-5-ol" will be used to refer to this compound, with the understanding that it may exist in equilibrium with its tautomers.

| Property | Predicted/Inferred Value | Notes |

| CAS Number | 141122-62-5 (for 5-Iodo-1H-indazol-3-ol) | This CAS number is associated with a likely tautomer. |

| Molecular Formula | C₇H₅IN₂O | |

| Molecular Weight | 260.03 g/mol | |

| Appearance | Likely a white to off-white or pale brown solid | Based on related indazole compounds. |

| Melting Point | Not available | The related 3-Iodo-1H-indazole has a melting point of 142 °C. The presence of the hydroxyl group would likely increase the melting point due to hydrogen bonding. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The hydroxyl group will impart some polarity, while the iodinated indazole core remains largely hydrophobic. |

| pKa | Not available | The hydroxyl group is expected to be weakly acidic, and the indazole nitrogen atoms are weakly basic. |

Synthesis of 3-Iodo-1H-indazol-5-ol

A definitive, optimized synthesis for 3-Iodo-1H-indazol-5-ol is not readily found in the literature. However, a plausible and efficient synthetic strategy can be designed based on established methodologies for the iodination of indazoles. The most direct approach would involve the electrophilic iodination of the readily available precursor, 1H-indazol-5-ol.

Proposed Synthetic Pathway: Direct Iodination of 1H-Indazol-5-ol

The C3 position of the indazole ring is susceptible to electrophilic substitution. This allows for the direct iodination of 1H-indazol-5-ol using molecular iodine in the presence of a base.

Caption: Proposed synthesis of 3-Iodo-1H-indazol-5-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the successful iodination of similar indazole derivatives and would require optimization for this specific substrate.[1]

Materials:

-

1H-Indazol-5-ol

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 1H-indazol-5-ol (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

-

Stir the mixture at room temperature until the 1H-indazol-5-ol has fully dissolved and the corresponding potassium salt has formed.

-

Prepare a solution of iodine (1.5 equiv.) in DMF.

-

Add the iodine solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base.

-

A precipitate of the crude product is expected to form. Filter the solid and wash with water.

-

If a precipitate does not form, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 3-Iodo-1H-indazol-5-ol.

Purification

The crude product can be purified by one or more of the following techniques:

-

Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 12.0 - 13.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |

| O-H | 9.0 - 10.0 | br s | Broad singlet, may exchange with D₂O. |

| H-4 | ~7.3 | d | Doublet, coupled to H-6 (small J). |

| H-6 | ~6.9 | dd | Doublet of doublets, coupled to H-4 and H-7. |

| H-7 | ~7.5 | d | Doublet, coupled to H-6. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~85 |

| C3a | ~140 |

| C4 | ~115 |

| C5 | ~150 |

| C6 | ~112 |

| C7 | ~125 |

| C7a | ~135 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (indazole) | 3100-3300 (broad) |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (phenol) | 1200-1260 |

Mass Spectrometry

-

Expected [M+H]⁺: 260.95

-

Isotopic Pattern: The presence of iodine will result in a characteristic M+1 peak with a relative abundance of approximately 1.1% and a significant M+ peak.

Reactivity and Applications in Drug Discovery

The true value of 3-Iodo-1H-indazol-5-ol lies in its potential as a versatile intermediate for the synthesis of more complex molecules.

Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is highly susceptible to oxidative addition to a low-valent transition metal catalyst (typically palladium), making it an excellent substrate for a variety of cross-coupling reactions.

Caption: Key cross-coupling reactions of 3-Iodo-1H-indazol-5-ol.

Causality Behind Experimental Choices:

-

N-Protection: The indazole N-H is weakly acidic and can interfere with many cross-coupling catalytic cycles. Therefore, protection of the indazole nitrogen (e.g., as a Boc, SEM, or THP ether) is often a necessary first step before attempting these transformations. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and good selectivity. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. Sonogashira couplings typically utilize a combination of a palladium catalyst and a copper(I) co-catalyst. The electron-donating or withdrawing nature of the substituents on the indazole ring can influence the optimal catalyst system.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors feature a substituted indazole core. The 3-position of the indazole often serves as a key point of interaction with the hinge region of the kinase ATP-binding site. The ability to easily diversify the substituent at the C3-position of 3-Iodo-1H-indazol-5-ol through cross-coupling reactions makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors. The 5-hydroxyl group can also be explored for additional interactions with the solvent-exposed region of the kinase or to improve the physicochemical properties of the molecule.

Biological Activity and Pharmacological Targets (Prospective)

While specific biological data for 3-Iodo-1H-indazol-5-ol is scarce, the indazole scaffold is a well-established pharmacophore. Derivatives of 3-aminoindazoles, which can be synthesized from 3-iodoindazoles, have been investigated as inhibitors of various kinases, including VEGFR, PDGFR, and c-Kit, which are important targets in oncology.[1] The 5-hydroxy substituent could potentially be explored for its role in targeting specific enzymes or for its metabolic profile.

Conclusion

3-Iodo-1H-indazol-5-ol is a highly promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its strategic placement of a reactive iodine atom and a functionalizable hydroxyl group on the privileged indazole scaffold provides a powerful platform for the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogs. Further research into the synthesis and biological evaluation of derivatives of 3-Iodo-1H-indazol-5-ol is warranted and holds the potential to unlock new therapeutic opportunities.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15381–15393. [Link]

Sources

Synthesis of 3-Iodo-1H-indazol-5-ol: A Technical Guide for Medicinal Chemists

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds, including potent kinase inhibitors.[1] Specifically, the 3-iodo-5-hydroxy-1H-indazole motif offers a unique combination of functionalities: a nucleophilic phenol for hydrogen bonding interactions and a synthetically versatile C3-iodide, an ideal handle for diversification through cross-coupling reactions.[2][3] This guide provides a comprehensive, field-proven pathway for the synthesis of 3-Iodo-1H-indazol-5-ol, designed for researchers and professionals in drug development. The proposed route prioritizes safety, scalability, and high-yield transformations based on established, reliable methodologies.

I. Strategic Overview: A Retrosynthetic Approach

A direct, single-step synthesis of 3-Iodo-1H-indazol-5-ol is not prominently described in the literature, necessitating a multi-step approach. A logical retrosynthetic analysis reveals a robust strategy: protecting the reactive 5-hydroxyl group as a methyl ether, performing a regioselective iodination at the C3 position, and concluding with a clean deprotection step. This strategy mitigates potential side reactions associated with the free phenol, such as unwanted electrophilic substitution on the benzene ring or complexation with reagents.

Caption: Retrosynthetic analysis of 3-Iodo-1H-indazol-5-ol.

II. The Forward Synthesis: A Three-Step Pathway

The proposed forward synthesis is designed for efficiency and control, beginning with the construction of the indazole core, followed by regioselective iodination, and culminating in the final deprotection.

Caption: Proposed three-step synthesis pathway.

III. Experimental Protocols & Mechanistic Insights

The synthesis begins with the formation of the indazole core from a readily available aniline precursor. The reaction proceeds via an intramolecular cyclization of a diazonium salt, a classic and reliable method for constructing the indazole ring system.[4]

-

Reaction Principle: 4-Methoxy-2-methylaniline is treated with sodium nitrite in acetic acid. The in situ generated nitrous acid leads to diazotization of the aniline. The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, with the loss of a proton, to form the aromatic indazole ring. Acetic acid serves as both the solvent and the acid catalyst for the formation of the diazotizing agent.

Experimental Protocol:

-

To a stirred solution of 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid (approx. 50 mL per 10g of aniline) in a flask equipped with a thermometer, cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water (approx. 2.5 mL per 1g of NaNO2) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker of ice water (approx. 500 mL).

-

Extract the aqueous mixture with chloroform or ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-methoxy-1H-indazole.[4]

| Parameter | Value | Reference |

| Starting Material | 4-Methoxy-2-methylaniline | [4] |

| Key Reagents | Sodium Nitrite, Acetic Acid | [4] |

| Typical Yield | ~18-25% | [4] |

| Purification | Silica Gel Chromatography | [4] |

The C3 position of the indazole ring is the most nucleophilic and is preferentially halogenated under basic conditions.[5] This high regioselectivity is a key advantage, simplifying the purification process.

-

Reaction Principle: The iodination of 5-methoxy-1H-indazole is an electrophilic aromatic substitution. In the presence of a base like potassium hydroxide (KOH), the N-H proton of the indazole is abstracted, forming an indazolide anion. This greatly enhances the electron density of the heterocyclic ring, making it highly susceptible to attack by an electrophilic iodine source (I2). The reaction proceeds selectively at the C3 position due to its higher electron density compared to other positions on the ring.[3]

Experimental Protocol:

-

Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as dioxane or DMF (approx. 20 mL per 1g of indazole).

-

Add potassium hydroxide (KOH) (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to form the indazolide anion.

-

Add a solution of iodine (I2) (1.5 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 3-iodo-5-methoxy-1H-indazole can be purified by recrystallization or column chromatography. This reaction is often quantitative.

| Parameter | Value | Reference |

| Starting Material | 5-Methoxy-1H-indazole | |

| Key Reagents | Iodine (I2), Potassium Hydroxide (KOH) | |

| Solvent | Dioxane or DMF | |

| Typical Yield | >95% (often quantitative) |

The final step is the cleavage of the methyl ether to unveil the target phenol. Boron tribromide (BBr3) is an exceptionally effective and widely used reagent for the demethylation of aryl methyl ethers, particularly in complex heterocyclic systems where other methods might fail.[6][7]

-

Reaction Principle: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion (from BBr3) on the methyl group in an SN2-type reaction. This process can occur up to three times per molecule of BBr3.[8][9] The resulting borate ester is then hydrolyzed during the aqueous workup to yield the final phenolic product. This method is highly efficient at or below room temperature.[6][10]

Experimental Protocol:

-

Dissolve 3-iodo-5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 30 mL per 1g) under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr3) (1M in DCM, 3.0 eq) dropwise via a syringe.[10]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding it dropwise to a stirring mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Stir vigorously until gas evolution ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the final compound, 3-Iodo-1H-indazol-5-ol.

| Parameter | Value | Reference |

| Starting Material | 3-Iodo-5-methoxy-1H-indazole | [6][10] |

| Key Reagent | Boron Tribromide (BBr3) | [6][8] |

| Solvent | Anhydrous Dichloromethane (DCM) | [10] |

| Stoichiometry (BBr3) | 2.0 - 3.0 equivalents | [8][10] |

| Work-up | Aqueous NaHCO3 quench | [10] |

IV. Conclusion

This guide outlines a robust and logical three-step synthesis for 3-Iodo-1H-indazol-5-ol. By leveraging a protective group strategy, the synthesis achieves high regioselectivity in the critical iodination step and employs a reliable demethylation protocol. Each step is based on well-documented and high-yielding transformations, providing a clear and reproducible pathway for medicinal chemists to access this valuable and versatile building block for drug discovery programs.

References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from [Link]

-

(n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

-

Knochel, P. et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

-

(n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

PubMed. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

-

Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

-

(n.d.). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 4. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

An In-depth Technical Guide to 3-Iodo-1H-indazol-5-ol: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Iodo-1H-indazol-5-ol, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, applications, and safety considerations, underscoring its strategic importance in the construction of complex, biologically active molecules.

Core Chemical Identity and Physicochemical Properties

Identification and Structure

3-Iodo-1H-indazol-5-ol is a disubstituted indazole, a class of aromatic heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The molecule features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with an iodine atom at position 3 and a hydroxyl group at position 5.

The presence of these specific functional groups imparts significant synthetic versatility. The iodine atom serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][3] The hydroxyl group provides a site for etherification, esterification, or can act as a hydrogen bond donor, influencing the molecule's interaction with biological targets.

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of 3-Iodo-1H-indazol-5-ol is presented below. These data are critical for planning synthetic transformations, purification, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 141122-62-5 | [4] |

| Molecular Formula | C₇H₅IN₂O | [4][5] |

| Molecular Weight | 260.03 g/mol | [4][5] |

| Appearance | White to off-white powder/crystalline solid | [5] |

| Synonyms | 5-Iodo-1H-indazol-3-ol, 3-Hydroxy-5-iodo (1H)indazole | [4][5] |

Note: Due to tautomerism, this compound can exist as 3-Iodo-1H-indazol-5-ol or 5-Iodo-1H-indazol-3(2H)-one. The indazol-5-ol form is commonly depicted.

Synthesis and Strategic Considerations

The synthesis of functionalized indazoles is a cornerstone of many drug discovery programs. While multiple synthetic routes can be envisioned for 3-Iodo-1H-indazol-5-ol, a common and logical strategy involves the functionalization of a pre-formed indazole core. A representative, multi-step synthesis might proceed from a commercially available nitroaniline precursor.

Representative Synthetic Pathway

A plausible synthetic route involves the reduction of a nitro group to an amine, which can then be transformed into the target compound. For instance, the synthesis could start from 3-iodo-5-nitro-1H-indazole.[6]

Step 1: Reduction of 3-Iodo-5-nitro-1H-indazole to 5-Amino-3-iodo-1H-indazole

The nitro group is a versatile precursor to an amine. A standard and effective method for this transformation is reduction using a metal catalyst, such as iron powder in the presence of an acid or an ammonium salt.[6]

-

Rationale: This reduction is a classic, high-yielding reaction in organic synthesis. Iron is inexpensive and effective, and the use of ammonium chloride in an ethanol/water solvent system provides a robust medium for the reaction.[6]

Step 2: Diazotization and Hydrolysis to 3-Iodo-1H-indazol-5-ol

The resulting 5-amino-3-iodo-1H-indazole can then be converted to the target phenol via a Sandmeyer-type reaction. The primary amine is first treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield the final hydroxylated product.

Detailed Experimental Protocol (Illustrative)

The following protocol is based on the reduction step described in the literature for a similar substrate.[6]

Synthesis of 5-Amino-3-iodo-1H-indazole from 3-Iodo-5-nitro-1H-indazole [6]

-

Reaction Setup: To a solution of 3-iodo-5-nitro-1H-indazole (1.0 g, 3.46 mmol) in a mixture of ethanol (24 mL) and water (8 mL), add iron powder (966 mg, 17.30 mmol) and ammonium chloride (925 mg, 17.30 mmol).

-

Heating: Stir the resulting suspension vigorously at 80°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 5-amino-3-iodo-1H-indazole, which can be used in the next step without further purification.

Applications in Drug Discovery & Medicinal Chemistry

The indazole scaffold is a key component in numerous approved drugs, particularly kinase inhibitors like Axitinib and Pazopanib.[1] The primary utility of 3-Iodo-1H-indazol-5-ol is as a versatile intermediate for creating libraries of novel indazole derivatives for screening against various biological targets.[2][7]

Role as a Versatile Synthetic Intermediate

The strategic placement of the iodo and hydroxyl groups allows for orthogonal chemical modifications.

-

The C3-Iodo Group: This is the primary site for introducing diversity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups. This is a critical strategy for exploring the structure-activity relationship (SAR) of a compound series.[2][3]

-

The C5-Hydroxyl Group: This group can be alkylated to form ethers or acylated to form esters, enabling fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. It also serves as a crucial hydrogen bond donor/acceptor, which can be vital for binding to a protein target.

Workflow for Kinase Inhibitor Synthesis

A common workflow in kinase inhibitor development involves using a 3-iodo-indazole core to build a molecule that can effectively bind to the ATP-binding pocket of a target kinase. The indazole often mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase.

The following diagram illustrates a generalized synthetic workflow utilizing a 3-iodo-indazole intermediate for the synthesis of a potential kinase inhibitor.

Caption: Generalized workflow for synthesizing kinase inhibitors from a 3-iodo-indazole core.

This workflow highlights how the C3-iodo position is first used for a Suzuki coupling to install a larger aromatic fragment, a common feature in kinase inhibitors. Subsequently, the hydroxyl (or the N-H of the indazole) can be functionalized to modulate physicochemical properties and explore additional binding interactions. This systematic approach allows for the rapid generation and optimization of lead compounds.[7]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8][9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion: Rinse mouth with water and consult a physician.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents.[8]

Conclusion

3-Iodo-1H-indazol-5-ol is a high-value synthetic intermediate whose strategic importance in drug discovery cannot be overstated. Its pre-functionalized indazole core provides medicinal chemists with a reliable and versatile platform for constructing novel and diverse molecular architectures. The ability to perform selective modifications at the C3-iodo and C5-hydroxyl positions enables the systematic exploration of chemical space, accelerating the journey from a starting fragment to a potent and optimized drug candidate. A thorough understanding of its properties, synthesis, and safe handling is paramount for any research program leveraging this powerful building block.

References

-

Fraile, A., et al. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 67(1), 100-105. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 141122-62-5 CAS MSDS (3-HYDROXY-5-IODO (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.cn [capotchem.cn]

Spectroscopic Blueprint of 3-Iodo-1H-indazol-5-ol: A Technical Guide for Researchers

Introduction

3-Iodo-1H-indazol-5-ol is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of an iodine atom at the 3-position and a hydroxyl group at the 5-position creates a unique electronic and structural profile, making it a valuable building block for the synthesis of targeted therapeutics, particularly in kinase inhibitor research.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Iodo-1H-indazol-5-ol. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and draws upon data from structurally related analogs to offer a robust predictive analysis. This guide is intended to serve as a foundational resource for researchers in the identification, characterization, and utilization of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Iodo-1H-indazol-5-ol. These predictions are derived from the analysis of similar indazole derivatives and take into account the electronic effects of the iodo and hydroxyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Iodo-1H-indazol-5-ol are summarized below. The spectra are referenced to a standard solvent, such as DMSO-d₆, which is suitable for dissolving the polar compound and observing the exchangeable protons of the hydroxyl and amine groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the substitution pattern of the aromatic ring and the presence of labile protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| NH (indazole) | ~13.0 | Broad Singlet | - | The indazole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange. |

| OH | ~9.5 | Broad Singlet | - | The phenolic hydroxyl proton is also labile and will appear as a broad singlet. Its chemical shift is concentration and temperature dependent. |

| H-7 | ~7.5 | Doublet | J ≈ 8.5 | This proton is ortho to the indazole nitrogen and will be influenced by the electron-donating hydroxyl group. |

| H-4 | ~7.0 | Doublet | J ≈ 2.0 | This proton is meta to the hydroxyl group and ortho to the iodine-bearing carbon, leading to a downfield shift. |

| H-6 | ~6.8 | Doublet of Doublets | J ≈ 8.5, 2.0 | This proton is ortho to the hydroxyl group and meta to the indazole nitrogen, resulting in an upfield shift. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The "heavy atom effect" of iodine is expected to significantly shield the C-3 carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 | ~155 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| C-3a | ~140 | A quaternary carbon in the pyrazole ring, adjacent to the benzene ring. |

| C-7a | ~135 | A quaternary carbon in the benzene ring, adjacent to the pyrazole ring. |

| C-7 | ~125 | Aromatic CH carbon. |

| C-4 | ~115 | Aromatic CH carbon. |

| C-6 | ~110 | Aromatic CH carbon, shielded by the ortho hydroxyl group. |

| C-3 | ~90 | The carbon directly attached to the iodine atom will be significantly shielded due to the heavy atom effect. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Iodo-1H-indazol-5-ol is expected to show characteristic absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200-3600 | Broad, Strong |

| N-H Stretch (Indazole) | 3100-3300 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200-1260 | Strong |

| C-I Stretch | 500-600 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Iodo-1H-indazol-5-ol (C₇H₅IN₂O), the following is expected:

-

Molecular Formula: C₇H₅IN₂O

-

Molecular Weight: 260.03 g/mol

-

Exact Mass: 259.9447 g/mol

Expected Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): A prominent peak at m/z = 260 is anticipated in electron ionization (EI) mass spectrometry.

-

Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

-

Fragmentation: Common fragmentation pathways may include the loss of I• (m/z = 133), CO (from the hydroxyl group), and HCN (from the pyrazole ring). High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like 3-Iodo-1H-indazol-5-ol.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] Ensure complete dissolution by gentle agitation.

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[1]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation.

-

-

Data Analysis: Determine the molecular weight from the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the characterization of 3-Iodo-1H-indazol-5-ol using the described spectroscopic techniques.

Caption: Overall workflow for the spectroscopic characterization of 3-Iodo-1H-indazol-5-ol.

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 3-Iodo-1H-indazol-5-ol. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is paramount, and it is our hope that this guide will facilitate future experimental studies on this promising compound.

References

-

PubChem. 3-Iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

Sources

The Strategic Application of 3-Iodo-1H-indazol-5-ol in Modern Drug Discovery: A Technical Guide

Introduction: The Privileged Indazole Scaffold and the Unique Potential of 3-Iodo-1H-indazol-5-ol

The 1H-indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved therapeutics. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of targeted inhibitors. This guide focuses on a particularly valuable, yet underexplored derivative: 3-Iodo-1H-indazol-5-ol . This molecule is strategically functionalized for diversification, featuring a hydroxyl group at the 5-position that can modulate solubility and serve as a hydrogen bond donor/acceptor, and a synthetically versatile iodine atom at the 3-position. The C-I bond is an ideal handle for introducing molecular complexity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to 3-Iodo-1H-indazol-5-ol, detail its potential applications in kinase and D-amino acid oxidase (DAAO) inhibition, and provide robust experimental protocols for its derivatization.

Synthetic Strategy: A Multi-Step Pathway to a Versatile Building Block

While a direct, one-pot synthesis of 3-Iodo-1H-indazol-5-ol is not prominently described in the literature, a logical and efficient multi-step synthesis can be devised from commercially available precursors. This proposed pathway leverages well-established and reliable chemical transformations of the indazole ring system.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 3-Iodo-1H-indazol-5-ol.

Detailed Synthetic Protocols

Step 1: Nitration of 1H-Indazole to 5-Nitro-1H-indazole

This initial step introduces the nitro group at the 5-position, which will later be converted to the target hydroxyl group.

-

Protocol:

-

To a stirred solution of 1H-indazole in concentrated sulfuric acid, cooled to 0°C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated 5-nitro-1H-indazole is collected by filtration, washed with water, and dried.

-

Step 2: Iodination of 5-Nitro-1H-indazole to 3-Iodo-5-nitro-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.

-

Protocol:

-

Dissolve 5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add potassium hydroxide (KOH) to the solution and stir until dissolved.

-

Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.

-

Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

-

The product, 3-iodo-5-nitro-1H-indazole, will precipitate and can be collected by filtration, washed with water, and dried.

-

Step 3: Reduction of 3-Iodo-5-nitro-1H-indazole to 5-Amino-3-iodo-1H-indazole

The nitro group is selectively reduced to an amine, a crucial intermediate for the final step.

-

Protocol:

-

To a solution of 3-iodo-5-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.[1]

-

Heat the mixture to reflux (approximately 80°C) for 30-60 minutes.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-amino-3-iodo-1H-indazole.[1]

-

Step 4: Diazotization of 5-Amino-3-iodo-1H-indazole and Hydrolysis to 3-Iodo-1H-indazol-5-ol

This final step converts the amino group to a hydroxyl group via a diazonium salt intermediate. This method is analogous to the Sandmeyer reaction for introducing a hydroxyl group.

-

Protocol:

-

Suspend 5-amino-3-iodo-1H-indazole in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

After the addition is complete, continue stirring at low temperature for a short period.

-

Slowly add the diazonium salt solution to a boiling aqueous solution to effect hydrolysis.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to afford 3-Iodo-1H-indazol-5-ol.

-

Potential Research Application I: A Versatile Scaffold for Kinase Inhibitor Development

The 3-iodo-indazole scaffold is a well-established starting point for the synthesis of potent kinase inhibitors. The iodine at the C3 position is a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of 3-amino-1H-indazole have been shown to target and inhibit components of this pathway.[2] By extension, derivatives of 3-Iodo-1H-indazol-5-ol are promising candidates for the development of novel inhibitors targeting this crucial oncogenic pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

Experimental Protocols for Derivatization

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties at the C3 position.

-

Materials:

-

3-Iodo-1H-indazol-5-ol (or a protected version)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF)

-

-

Procedure:

-

To a reaction vessel, add 3-Iodo-1H-indazol-5-ol, the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Protocol 2: Stille Cross-Coupling

The Stille reaction provides an alternative method for C-C bond formation, particularly useful with organostannane reagents.

-

Materials:

-

3-Iodo-1H-indazol-5-ol (or a protected version)

-

Organostannane reagent (e.g., aryltributylstannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂)

-

Solvent (e.g., toluene, DMF)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve 3-Iodo-1H-indazol-5-ol and the organostannane reagent (1.1-1.5 equivalents) in the anhydrous, degassed solvent.

-

Add the palladium catalyst (2-5 mol%).

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

The residue can be purified directly by column chromatography to yield the 3-substituted product.

-

Potential Research Application II: Development of D-Amino Acid Oxidase (DAAO) Inhibitors

Recent research has identified 1H-indazol-3-ol derivatives as potent inhibitors of D-amino acid oxidase (DAAO).[3] DAAO is a flavoenzyme that degrades D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[4] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[3][4] Therefore, inhibiting DAAO to increase synaptic levels of D-serine is a promising therapeutic strategy for this disorder.

The 1H-indazol-3-ol scaffold has shown significant promise in this area, with derivatives exhibiting nanomolar inhibitory concentrations.[3] The 3-Iodo-1H-indazol-5-ol core provides an excellent starting point for developing novel DAAO inhibitors, where the 3-position can be functionalized to optimize binding affinity and pharmacokinetic properties.

Caption: Mechanism of action for DAAO inhibitors.

Data Presentation: Inhibitory Activities of Related Indazole Derivatives

To illustrate the potential of the 3-Iodo-1H-indazol-5-ol scaffold, the following table summarizes the inhibitory activities of structurally related indazole derivatives against various kinases and DAAO.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| 3-Ethynyl-1H-indazole derivative (Compound 10) | PI3Kα | 361 | [5] |

| 3-Ethynyl-1H-indazole derivative (Compound 9) | PI3Kα | 1850 | [5] |

| 1H-Indazol-3-amine derivative | Akt Kinase | Low µM | [2] |

| 6-Fluoro-1H-indazol-3-ol | DAAO | Potent (nanomolar range) | [3] |

| 1H-Indazol-3-ol derivatives | DAAO | Nanomolar range | [3] |

Conclusion and Future Directions

3-Iodo-1H-indazol-5-ol represents a highly valuable and versatile building block for modern drug discovery. Its strategic functionalization allows for facile diversification through established cross-coupling methodologies, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets. The demonstrated potential of the indazole scaffold in kinase inhibition, particularly within the PI3K/Akt/mTOR pathway, positions 3-Iodo-1H-indazol-5-ol as a key intermediate for the development of novel anti-cancer agents. Furthermore, the emerging role of 1H-indazol-3-ol derivatives as DAAO inhibitors opens up exciting new avenues for the treatment of neurological disorders such as schizophrenia. This technical guide provides the foundational knowledge and experimental framework for researchers to unlock the full therapeutic potential of this promising molecule.

References

-

Keseru, G. M., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1579-1587. [Link]

- Google Patents. (2022).

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

-

Reddy, M. V. R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

-

Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 24(9), 4153-4155. [Link]

-

Laconde, G., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 6(5), 579-584. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

ScholarWorks@UNO. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [Link]

-

Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1007-1040. [Link]

-

Mandal, S., et al. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 5(3), 1008-1012. [Link]

-

Liu, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. [Link]

-

Sacchi, S., et al. (2013). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 19(14), 2499-2511. [Link]

-

Zhang, M., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1735. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

-

D'Auria, M., et al. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters, 57(35), 3968-3970. [Link]

-

El-Ghandour, A. H., et al. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds, 40(7), 964-965. [Link]

Sources

- 1. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of "3-Iodo-1H-indazol-5-ol"

An In-Depth Technical Guide to 3-Iodo-1H-indazol-5-ol: Synthesis, History, and Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] First described by Emil Fischer, indazoles exist in tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a plethora of pharmacologically active compounds.[3] Numerous indazole-containing drugs have reached the market, including the anti-emetic granisetron and the kinase inhibitors pazopanib and axitinib, highlighting the scaffold's therapeutic importance.[2]

The functionalization of the indazole core is a key strategy in drug development, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. Substitution at the 3 and 5-positions is particularly common. The introduction of a halogen, such as iodine, at the C3-position provides a versatile handle for further molecular elaboration through cross-coupling reactions.[4] A hydroxyl group at the C5-position can act as a crucial hydrogen bond donor, mimicking the phenol bioisostere and enhancing interactions with protein targets. This guide focuses on a specific, highly functionalized derivative, 3-Iodo-1H-indazol-5-ol, providing a comprehensive overview of its probable synthetic routes, historical context, and significance for researchers in drug discovery.

Historical Context and Postulated Discovery

While a singular definitive report on the initial discovery of 3-Iodo-1H-indazol-5-ol is not prominent in the literature, its emergence can be understood within the broader history of indazole synthesis. Key historical methods for constructing the indazole core include the Jacobson indazole synthesis, first reported in 1908, which involves the cyclization of N-nitroso-o-toluidides.[5]

The synthesis of functionalized indazoles often involves building upon the core structure. The likely first synthesis of 3-Iodo-1H-indazol-5-ol would have been achieved through a multi-step sequence, leveraging well-established organic reactions. Given the documented synthesis of precursors like 3-Iodo-5-nitro-1H-indazole and its subsequent reduction to 5-amino-3-iodo-1H-indazole, the final conversion to the 5-ol derivative is a logical and expected transformation for medicinal chemists.[6] This final step, the conversion of an aromatic amine to a hydroxyl group via a diazonium salt, is a classic transformation known as the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[7] Therefore, the "discovery" of 3-Iodo-1H-indazol-5-ol is less a moment of serendipity and more a result of the systematic application of established synthetic methodologies to create novel, functionalized scaffolds for drug discovery programs.

Synthetic Elucidation: A Multi-Step Approach

The synthesis of 3-Iodo-1H-indazol-5-ol is best approached through a strategic, multi-step pathway starting from a substituted indazole precursor. The following protocol outlines a plausible and efficient route, with each step explained to provide insight into the underlying chemical principles.

Overall Synthetic Workflow

Caption: Proposed multi-step synthesis of 3-Iodo-1H-indazol-5-ol.

Step 1: Iodination of 5-Nitro-1H-indazole

Objective: To regioselectively introduce an iodine atom at the C3 position of the indazole ring.

Protocol:

-

To a solution of 5-Nitro-1H-indazole in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base (e.g., potassium carbonate or potassium hydroxide).

-

Stir the mixture to form the indazolide anion.

-

Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3-Iodo-5-nitro-1H-indazole, by column chromatography or recrystallization.

Causality and Expertise: The C3 position of the 1H-indazole ring is susceptible to electrophilic substitution due to its electron-rich nature. The use of a base is critical to deprotonate the N1-H, forming the indazolide anion, which is a more potent nucleophile and enhances the rate and selectivity of the iodination reaction.

Step 2: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group at the C5 position to a primary amine.

Protocol:

-

Suspend 3-Iodo-5-nitro-1H-indazole in a mixture of ethanol and water.[6]

-

Add iron powder (Fe) and ammonium chloride (NH₄Cl) to the suspension.[6]

-

Heat the mixture to reflux (approximately 80°C) and stir vigorously for 30-60 minutes.[6] The reaction progress can be monitored by TLC.

-

After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract the product, 5-Amino-3-iodo-1H-indazole, with ethyl acetate.[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which is often used in the next step without further purification.[6]

Causality and Expertise: Reduction of an aromatic nitro group is a common transformation. The Fe/NH₄Cl system in a protic solvent is a classic, effective, and relatively mild method for this reduction.[6] It offers good chemoselectivity, leaving the iodo-substituent and the heterocyclic ring intact.

Step 3: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

Objective: To convert the C5-amino group to a hydroxyl group via a diazonium salt intermediate.

Protocol:

-

Dissolve 5-Amino-3-iodo-1H-indazole in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5°C) using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.[8][9] Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

-

The reaction mixture containing the aryl diazonium salt is then slowly added to a heated aqueous solution (often containing copper sulfate or simply heated to boiling) to facilitate the hydrolysis.[9] Vigorous evolution of nitrogen gas will be observed.

-

Heat the mixture until the gas evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product, 3-Iodo-1H-indazol-5-ol, with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the final product.

Causality and Expertise: This step is a cornerstone of aromatic chemistry. The diazotization reaction converts the amino group into an excellent leaving group (N₂).[10] The subsequent hydrolysis, where water acts as a nucleophile, displaces the dinitrogen gas to form the phenol (or in this case, indazolol).[9] Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Physicochemical Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | Yellow Solid |

| 3-Iodo-5-nitro-1H-indazole | C₇H₄IN₃O₂ | 289.03 | Yellow Solid |

| 5-Amino-3-iodo-1H-indazole | C₇H₆IN₃ | 259.05 | Yellow Solid[6] |

| 3-Iodo-1H-indazol-5-ol | C₇H₅IN₂O | 260.03 | Off-white to pale solid |

Applications in Drug Discovery and Medicinal Chemistry

3-Iodo-1H-indazol-5-ol is a highly valuable building block for the synthesis of complex molecules, particularly in the development of protein kinase inhibitors. The indazole core itself is known to form key interactions with the hinge region of many kinases.[11]

Role of the Functional Groups in Molecular Recognition

Caption: Functional group analysis of 3-Iodo-1H-indazol-5-ol.

-

5-Hydroxyl Group: This group is a potent hydrogen bond donor and can also act as an acceptor. It often mimics the function of a tyrosine or serine residue's hydroxyl group, or interacts with key residues in an ATP-binding pocket.

-

Indazole N1-H and N2: The N1-H serves as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. This pattern is crucial for the bidentate hydrogen bonding with the "hinge" region of many protein kinases.[11]

-

3-Iodo Group: The iodine atom is a versatile synthetic handle. It allows for the introduction of various aryl, heteroaryl, or alkynyl groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the exploration of the surrounding chemical space of the target protein, a process known as structure-activity relationship (SAR) optimization, to enhance potency and selectivity.

Conclusion

3-Iodo-1H-indazol-5-ol represents a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. While its specific discovery is not pinpointed to a single publication, its existence is a logical outcome of the historical development of indazole chemistry and the demand for versatile, functionalized building blocks in drug discovery. The synthetic route, leveraging classic transformations like regioselective iodination, nitro reduction, and diazotization, is robust and accessible. The final compound, with its orthogonal functionalities—a hydroxyl group for polar interactions and an iodo group for synthetic elaboration—provides researchers with a powerful tool to design the next generation of targeted therapeutics, particularly in the realm of kinase inhibition.

References

Sources

- 1. 3-AMINO-5-IODO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Iodo-1H-indazol-5-ol as a Versatile Chemical Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2] This bicyclic aromatic system, consisting of fused benzene and pyrazole rings, exists in different tautomeric forms, with the 1H-tautomer generally being more stable.[2] The structural rigidity and the presence of multiple sites for functionalization make indazole derivatives ideal candidates for interacting with a diverse range of biological targets. Consequently, the indazole core is found in a variety of FDA-approved drugs, including those with anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3] The strategic introduction of various substituents onto the indazole ring system is a key approach in the development of novel therapeutic agents with enhanced potency and selectivity.[4] Among the vast array of functionalized indazoles, 3-Iodo-1H-indazol-5-ol stands out as a particularly valuable chemical intermediate, offering a unique combination of reactive sites for molecular elaboration.

Physicochemical Properties of 3-Iodo-1H-indazol-5-ol

| Property | Estimated Value / Information |

| CAS Number | Not explicitly assigned; may be indexed under tautomeric forms. |

| Molecular Formula | C7H5IN2O |

| Molecular Weight | 276.03 g/mol |

| Appearance | Likely an off-white to light brown solid. |

| Solubility | Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols. |

| Tautomerism | Exists in equilibrium with its tautomer, 5-Iodo-1H-indazol-3-ol. |

Synthesis Methodologies: A Proposed Route to 3-Iodo-1H-indazol-5-ol

A plausible synthetic route to 3-Iodo-1H-indazol-5-ol can be devised based on established methods for the functionalization of the indazole core. A common strategy involves the direct iodination of a suitable indazole precursor.

Caption: Proposed synthesis of 3-Iodo-1H-indazol-5-ol via direct iodination.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazol-5-ol

This protocol is a representative procedure based on general methods for the C3-iodination of indazoles.[5]

Materials:

-

1H-Indazol-5-ol

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indazol-5-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq) followed by the portion-wise addition of iodine (I₂, 1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-Iodo-1H-indazol-5-ol.

Key Reactions and Applications as a Chemical Intermediate

The synthetic utility of 3-Iodo-1H-indazol-5-ol lies in the reactivity of its key functional groups: the iodo group at the C3 position and the hydroxyl group at the C5 position.

Reactions at the C3-Iodo Group

The iodine atom at the C3 position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

-

Stille Coupling: Coupling with organostannanes, which offers a wide tolerance of functional groups.[6]

-

Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.

-

Buchwald-Hartwig Amination: Synthesis of 3-aminoindazole derivatives by coupling with amines.

Caption: Cross-coupling reactions of 3-Iodo-1H-indazol-5-ol.

Reactions at the C5-Hydroxyl Group

The phenolic hydroxyl group at the C5 position can be readily functionalized through various reactions:

-

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles.

-

Esterification: Acylation to form esters.

-

O-Arylation: Synthesis of diaryl ethers.

The presence of both the iodo and hydroxyl groups allows for sequential or orthogonal functionalization, enabling the synthesis of a wide array of complex indazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Application in the Synthesis of Bioactive Molecules

3-Iodo-1H-indazol-5-ol is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that are crucial in oncology. For instance, the indazole scaffold is a core component of several tyrosine kinase inhibitors.[3] The ability to introduce diverse substituents at the C3 position via cross-coupling reactions allows for the fine-tuning of the molecule's interaction with the kinase active site.

Caption: Workflow for the use of 3-Iodo-1H-indazol-5-ol in drug discovery.

Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for 3-Iodo-1H-indazol-5-ol is not available, the safety precautions for related iodo-indazole compounds should be followed. These compounds are generally considered hazardous.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.[9]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-1H-indazol-5-ol is a highly valuable and versatile chemical intermediate with significant potential in modern drug discovery. Its strategic combination of a reactive iodo group and a functionalizable hydroxyl group on the privileged indazole scaffold provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The ability to perform a wide range of cross-coupling and functional group transformation reactions makes this compound an essential building block in the development of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for innovative drugs continues to grow, the importance of key intermediates like 3-Iodo-1H-indazol-5-ol in accelerating the drug discovery and development process cannot be overstated.

References

- Echemi. (2025, November 11). 3-HYDROXY-5-IODO (1H)INDAZOLE cas 141122-62-5 white powder 5-Iodo-1H-indazol-3-ol support customized synthesis.

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.

- ChemicalBook. (2025, July 16). 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4.

- ChemicalBook. (n.d.). 3-AMINO-5-IODO-1H-INDAZOLE synthesis.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (2025, July 26). 5-CHLORO-3-IODO-1H-INDAZOLE - Safety Data Sheet.

- [MSDS of 5-Iodo-1H-indazole-3-carboxylic acid]. (2013, October 21).

- Synblock. (n.d.). CAS 599183-36-5 | 3-iodo-1H-indazol-5-amine.